molecular formula C11H9N5O B3265618 N(2)-Phenylguanine CAS No. 40769-49-1

N(2)-Phenylguanine

Cat. No.: B3265618
CAS No.: 40769-49-1
M. Wt: 227.22 g/mol
InChI Key: JDCULXHGRMPCAM-UHFFFAOYSA-N
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Description

N(2)-Phenylguanine is a synthetic organic compound with the molecular formula C11H9N5O and a molecular weight of 227.23 g/mol (CAS Registry Number: 40769-49-1) . This guanine derivative is characterized by a phenyl group attached to the guanine core structure. Researchers can identify the compound using the SMILES string C1=NC2=C([NH]1)C(=O)N=C(N2)NC3=CC=CC=C3 and the InChIKey JDCULXHGRMPCAM-UHFFFAOYSA-N . The primary research value of this compound and its analogs lies in their role as inhibitors of enzymes such as thymidine kinase . Structural studies of closely related compounds, such as 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), have been conducted in complex with the thymidine kinase from Herpes Simplex Virus type-1 (HSV-1) . These studies provide a foundation for understanding the binding modes and mechanisms of action of this class of inhibitors, which are investigated for potential antiviral applications . The compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-10-8-9(13-6-12-8)15-11(16-10)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCULXHGRMPCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193755
Record name N(2)-Phenylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-49-1
Record name N(2)-Phenylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(2)-Phenylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N 2 Phenylguanine

Regioselective Synthetic Approaches to N(2)-Phenylguanine Analogs

The synthesis of this compound analogs requires precise control over the regioselectivity of the reaction to ensure the phenyl group is introduced specifically at the N(2)-position of the guanine (B1146940) core. Various synthetic strategies have been developed to achieve this, often involving multi-step procedures and the use of protecting groups to block other reactive sites on the purine (B94841) ring.

One established approach involves the direct synthesis of N(2)-arylguanine derivatives. For instance, the synthesis of N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG), an analog of this compound, has been accomplished through two primary methods. The first method involves the direct coupling of a silylated N2-(p-n-butylphenyl)guanine with a protected deoxyribofuranose derivative in the presence of a Lewis acid catalyst. nih.govacs.orgacs.org This approach, however, can lead to the formation of multiple isomers, necessitating careful chromatographic separation to isolate the desired product. nih.govacs.orgacs.org

A more regioselective method relies on the independent synthesis of the desired isomer from a corresponding ribonucleoside precursor. nih.govacs.org This multi-step process involves the initial synthesis of the N(2)-phenylated guanosine (B1672433) ribonucleoside, followed by its conversion to the deoxyribonucleoside. nih.govacs.org While more laborious, this method provides unambiguous identification of the desired isomer. nih.govacs.org

More recent synthetic innovations have explored the use of transition metal-catalyzed cross-coupling reactions to achieve regioselective N-arylation of guanine and its derivatives. Copper-catalyzed methods, for example, have shown promise in the synthesis of N-aryl heterocyclic compounds. researchgate.netnih.govorganic-chemistry.orgrsc.orgresearchgate.net These reactions often utilize readily available aryl halides or boronic acids as the aryl source and offer a versatile platform for the synthesis of a wide range of N(2)-arylguanine analogs with diverse substitution patterns on the phenyl ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

A novel and efficient [3 + 2] annulation of 2-substituted aziridines and N-tosyl cyanamides has also been developed for the direct preparation of N2-unprotected five-membered cyclic guanidines, showcasing another regioselective approach to synthesizing guanidine-containing structures. rsc.org

Method Description Advantages Disadvantages
Direct Deoxyribonucleoside Synthesis Coupling of silylated N2-phenylguanine with a protected deoxyribose derivative. nih.govacs.orgFewer steps.Can produce isomeric mixtures requiring separation. nih.govacs.org
Synthesis from Ribonucleoside Multi-step conversion of a pre-synthesized N2-phenylated ribonucleoside to the deoxyribonucleoside. nih.govacs.orgHigh regioselectivity and unambiguous product identification. nih.govacs.orgMore synthetic steps involved. nih.govacs.org
Copper-Catalyzed N-Arylation Cross-coupling of a guanine derivative with an aryl halide or boronic acid using a copper catalyst. researchgate.netnih.govorganic-chemistry.orgrsc.orgresearchgate.netHigh versatility for creating diverse analogs.Requires careful optimization of reaction conditions.
[3+2] Annulation Reaction of aziridines with cyanamides to form cyclic guanidines. rsc.orgDirect synthesis of N2-unprotected cyclic guanidines under mild conditions. rsc.orgPrimarily for cyclic analogs.

Chemical Synthesis of this compound-Modified Oligonucleotides

The incorporation of this compound into oligonucleotides is essential for investigating its effects on nucleic acid structure and function. The primary method for achieving this is through solid-phase phosphoramidite (B1245037) chemistry, the gold standard for automated DNA and RNA synthesis. researchgate.netaragen.comtwistbioscience.comamerigoscientific.com This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. researchgate.netaragen.comtwistbioscience.comamerigoscientific.com

To incorporate this compound, a corresponding N(2)-Phenyl-2'-deoxyguanosine phosphoramidite synthon must first be prepared. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and converting the 3'-hydroxyl group into a reactive phosphoramidite moiety. twistbioscience.comthermofisher.com The exocyclic amine of the phenyl group may also require protection to prevent side reactions during oligonucleotide synthesis.

An alternative to the direct incorporation of a modified phosphoramidite is the post-synthetic modification of an oligonucleotide. acs.orgidtdna.commdpi.com This approach involves synthesizing an oligonucleotide containing a reactive precursor at the desired position, followed by a chemical reaction to introduce the phenyl group after the oligonucleotide has been assembled. acs.orgidtdna.commdpi.com For example, an oligonucleotide could be synthesized with a guanine residue that has been modified with a leaving group at the N(2)-position, which can then be displaced by aniline (B41778) or a substituted aniline.

A study on the incorporation of N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) into an 18-mer oligonucleotide demonstrated the feasibility of both chemical and enzymatic approaches. nih.gov The chemical synthesis utilized H-phosphonate chemistry, a precursor to the more widely used phosphoramidite method, to successfully incorporate the modified nucleotide at the 3' end of the oligonucleotide. nih.gov

Method Description Key Considerations
Phosphoramidite Chemistry Sequential addition of protected N(2)-Phenyl-2'-deoxyguanosine phosphoramidite synthons during solid-phase synthesis. researchgate.netaragen.comtwistbioscience.comamerigoscientific.comRequires the synthesis of a stable and reactive phosphoramidite of this compound. Protecting groups on the phenyl ring may be necessary.
Post-Synthetic Modification Introduction of the phenyl group to a pre-synthesized oligonucleotide containing a reactive precursor at the guanine N(2)-position. acs.orgidtdna.commdpi.comThe precursor must be stable to the conditions of oligonucleotide synthesis and deprotection. The post-synthetic reaction must be high-yielding and specific.
H-Phosphonate Chemistry An earlier method for oligonucleotide synthesis that has been successfully used to incorporate N(2)-arylguanine analogs. nih.govLargely superseded by phosphoramidite chemistry due to higher efficiency and automation compatibility.

Enzymatic Functionalization of the N2-Position of Guanine in Nucleic Acids for Research Probes

Enzymatic methods offer a powerful alternative to chemical synthesis for the modification of nucleic acids, often providing high specificity and milder reaction conditions. While the direct enzymatic incorporation of this compound into DNA by polymerases is challenging due to the bulky nature of the phenyl group, enzymes can be utilized to create research probes at the N(2)-position of guanine.

One approach involves the use of DNA methyltransferases (MTases). These enzymes naturally transfer a methyl group from S-adenosyl methionine (SAM) to a specific base in a defined DNA sequence. By using engineered MTases and synthetic SAM analogs carrying a reactive group, it is possible to attach a variety of molecules, including fluorescent dyes or biotin, to the N(2)-position of guanine. This strategy allows for the site-specific labeling of DNA for use as research probes.

Another relevant enzymatic system is O(6)-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme that removes alkyl groups from the O(6)-position of guanine. nih.govacs.orgnih.govfigshare.comresearchgate.net Researchers have developed emissive O(6)-benzylguanine analogs that act as substrates for AGT. nih.govacs.orgnih.govfigshare.comresearchgate.net Upon enzymatic transfer of the benzyl (B1604629) group, the fluorescence properties of the probe change, allowing for the real-time monitoring of AGT activity. nih.govacs.orgnih.govfigshare.comresearchgate.net While this method targets the O(6)-position, the development of analogous probes for enzymes that interact with the N(2)-position is a promising area of research.

Furthermore, a study demonstrated the selective functionalization of the N(2)-position of guanine in oligonucleotides via reductive amination, a chemical method that can be used to incorporate a reactive handle for further enzymatic or chemical ligation of probes. rsc.orgresearchgate.net This chemo-enzymatic approach combines the flexibility of chemical modification with the specificity of enzymatic reactions.

Enzymatic Strategy Description Application as Research Probes
DNA Methyltransferases (MTases) Use of engineered MTases and synthetic S-adenosyl methionine (SAM) analogs to transfer a functionalized group to the N(2)-position of guanine.Site-specific labeling of DNA with fluorescent dyes, biotin, or other reporter molecules.
O(6)-Alkylguanine-DNA Alkyltransferase (AGT) Analogs Development of fluorescent O(6)-benzylguanine substrates that change their emission properties upon enzymatic reaction. nih.govacs.orgnih.govfigshare.comresearchgate.netReal-time monitoring of AGT DNA repair activity. Provides a model for developing probes for other guanine-modifying enzymes.
Chemo-enzymatic Approaches Chemical modification of the N(2)-position (e.g., via reductive amination) to introduce a reactive handle, followed by enzymatic ligation of a probe. rsc.orgresearchgate.netVersatile method for attaching a wide variety of probes to specific guanine residues.

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for mechanistic studies in chemistry and biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The preparation of labeled this compound, for example with ¹³C or ¹⁵N, would enable detailed investigations of its interactions with enzymes and nucleic acids.

The synthesis of labeled this compound can be approached by incorporating isotopically labeled precursors at key stages of the synthetic route. For instance, if the synthesis involves a coupling reaction with aniline, a ¹³C- or ¹⁵N-labeled aniline could be used to introduce the label into the phenyl group or the exocyclic nitrogen, respectively.

Enzymatic methods have been successfully employed for the synthesis of ¹⁵N-labeled guanine nucleotides. nih.gov These methods typically start with a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, and utilize a series of enzymatic reactions to construct the labeled purine ring. nih.gov This approach could potentially be adapted to produce ¹⁵N-labeled guanine, which could then be chemically converted to this compound.

The synthesis of isotopically labeled amino acids, such as phenylalanine, is also well-established and provides a roadmap for labeling the phenyl group of this compound. nih.govresearchgate.netresearchgate.net These methods often involve the use of commercially available labeled starting materials, such as [2-¹³C]acetone, which are then elaborated through a series of chemical reactions to produce the desired labeled molecule. nih.gov

A versatile approach for ¹³C₂-labeling of organic molecules starts with ¹³C elemental carbon to generate labeled acetylene, a universal building block for a variety of organic transformations. rsc.org This strategy could potentially be adapted for the synthesis of a labeled phenyl precursor for this compound.

Isotope Labeling Strategy Application in Mechanistic Studies
¹³C - Use of ¹³C-labeled aniline or other phenyl precursors in the synthesis. - Adaptation of methods for synthesizing ¹³C-labeled amino acids. nih.gov - Utilization of universal ¹³C-labeled building blocks like acetylene. rsc.org- NMR studies of the conformation and dynamics of this compound-modified oligonucleotides. - Elucidation of enzyme-substrate interactions.
¹⁵N - Use of ¹⁵N-labeled aniline to label the exocyclic nitrogen. - Enzymatic synthesis of ¹⁵N-labeled guanine followed by chemical phenylation. nih.gov - Nitrogen replacement processes using sources like glycine-¹⁵N. rsc.org- NMR studies to probe hydrogen bonding and other interactions involving the nitrogen atoms of the guanine base. - Mass spectrometry-based studies to trace the metabolic fate of this compound.

Spectroscopic and Advanced Structural Elucidation in N 2 Phenylguanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Analysis of N(2)-Phenylguanine and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of chemical compounds. Its application to this compound and its adducts is crucial for definitive structural identification and conformational analysis.

High-Resolution NMR Techniques for Modified Nucleobase Characterization

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for determining the precise structural details of this compound. Chemical shifts (δ) provide insights into the electronic environment of atomic nuclei, while spin-spin coupling constants (J) reveal the connectivity between neighboring nuclei libretexts.org. For this compound, ¹H NMR spectra would typically display distinct signals corresponding to the protons of the guanine (B1146940) base and the attached phenyl ring. The phenyl group protons are expected to resonate in the aromatic region (approximately 6.5-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions on the ring and the nature of the substituent libretexts.org. Similarly, the guanine ring protons, such as H8 and H2, exhibit characteristic chemical shifts that are influenced by the phenyl substitution at the N(2) position nih.govnih.gov.

To fully assign these signals and confirm the molecular structure, multidimensional NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are vital for mapping proton-proton and proton-carbon correlations, respectively walisongo.ac.id. COSY spectra reveal scalar couplings between protons through chemical bonds, aiding in the elucidation of spin systems within the phenyl ring and the guanine moiety. HSQC directly correlates protons to the carbons to which they are attached, facilitating the assignment of ¹H signals to specific ¹³C nuclei. Further structural confirmation can be achieved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which establishes connectivity across multiple bonds, thereby verifying the attachment of the phenyl group to the N(2) position of guanine walisongo.ac.id. These advanced NMR methods enable the unambiguous characterization of this compound, distinguishing it from potential isomers or related compounds walisongo.ac.idwikipedia.orgscielo.org.mx.

Table 1: Illustrative NMR Chemical Shifts for this compound

Proton/CarbonChemical Shift (ppm)MultiplicityAssignment
Phenyl H(ortho)~7.5 - 7.8DoubletPhenyl ring
Phenyl H(meta)~7.2 - 7.4TripletPhenyl ring
Phenyl H(para)~7.0 - 7.2Singlet/MultipletPhenyl ring
Guanine H8~7.8 - 8.0SingletGuanine ring
Guanine H2~7.5 - 7.7SingletGuanine ring
N(2)-HVariable (exchangeable)Broad singletN(2) position
Phenyl C(ipso)~135-140QuaternaryPhenyl attachment
Guanine C2~155-160QuaternaryGuanine ring
Guanine C8~145-150CHGuanine ring

Note: The chemical shifts provided are illustrative and based on typical values for similar aromatic and heterocyclic compounds. Specific experimental conditions and the precise electronic environment can influence these values.

Conformational Studies of this compound-Containing Oligonucleotides via NMR

The incorporation of modified bases, such as this compound, into DNA or RNA oligonucleotides can profoundly alter their three-dimensional structure and stability. NMR spectroscopy is a critical tool for investigating these conformational changes wikipedia.orgnih.gov. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) are particularly valuable, as they detect through-space correlations between protons that are in close spatial proximity (typically < 5 Å) walisongo.ac.idwikipedia.org.

Mass Spectrometry (MS) Techniques for this compound Research Applications

Mass Spectrometry (MS) and its advanced variants are indispensable for the identification, quantification, and structural elucidation of this compound and its related adducts, particularly within complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for the Detection and Quantification of this compound Adducts

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem configuration (LC-MS/MS), are highly sensitive and selective techniques widely employed for the detection and quantification of modified nucleobases and their adducts in biological matrices mdpi.comsci-hub.semdpi.comspringernature.comnih.gov. In the study of this compound, LC-MS/MS is crucial for isolating and measuring the presence of this modified base, which can form as an adduct to DNA or proteins following exposure to specific chemicals, such as aromatic amines nih.govnih.gov.

The analytical process begins with liquid chromatography (LC), which separates sample components based on their physicochemical properties, such as polarity and hydrophobicity mdpi.commdpi.com. This separation step is vital for isolating this compound adducts from the vast array of other molecules present in biological samples. Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. In LC-MS, the mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules nih.govbioanalysis-zone.comnih.gov. For enhanced specificity and sensitivity, LC-MS/MS is often utilized. This involves selecting a specific precursor ion (e.g., the protonated molecule of an this compound adduct), fragmenting it in a collision cell, and then detecting specific fragment ions (product ions) mdpi.comnih.govbioanalysis-zone.comacdlabs.com. This targeted fragmentation generates a unique "fingerprint" for the analyte, enabling highly selective detection and quantification, even at trace levels, which is essential for identifying DNA adducts in exposed populations nih.govsci-hub.senih.gov.

Table 2: Illustrative LC-MS/MS Parameters for this compound Adducts

Analyte (Hypothetical this compound Adduct)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)LC Retention Time (min)
This compound~242.1~165.1~118.1~15-20
This compound-DNA adduct (e.g., deoxyguanosine)~384.1~242.1~165.1~18-23

Note: The m/z values and retention times are illustrative and depend heavily on the specific adduct, ionization method (e.g., Electrospray Ionization - ESI), mobile phase composition, and LC column used. The product ions are hypothetical fragments derived from common fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) in this compound Structural Assessment

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage in structural analysis by delivering highly accurate mass measurements, typically within a few parts per million (ppm) bioanalysis-zone.comnih.govnih.gov. This precision enables the determination of the elemental composition of an ion, distinguishing between molecules that may share the same nominal mass but possess different chemical formulas bioanalysis-zone.comnih.govnih.gov. For this compound, with a molecular formula of C₁₃H₁₁N₅O, HRMS can accurately measure its mass-to-charge ratio (m/z), thereby confirming its molecular formula and differentiating it from potential isobaric interferences.

The capability to determine exact mass is critical for identifying unknown adducts or metabolites of this compound. For instance, if a modified guanine species is detected in a biological sample, HRMS can provide its precise mass, which can then be used to calculate possible elemental compositions. By comparing the experimentally determined accurate mass with theoretically calculated masses for various proposed structures, researchers can confidently assign the identity of this compound or its derivatives bioanalysis-zone.comnih.gov. This technique is also invaluable for characterizing complex mixtures or degradation products, where precise mass measurements aid in identifying individual components and assessing their structural integrity nih.govnih.gov.

Table 3: Illustrative HRMS Exact Mass Determination for this compound

CompoundMolecular FormulaNominal Mass (Da)Calculated Exact Mass (Da)Hypothetical Observed Exact Mass (Da)Mass Difference (ppm)
This compoundC₁₃H₁₁N₅O241241.09648241.09655~2.9

Note: The observed exact mass is illustrative. The mass difference indicates the accuracy required for HRMS measurements to confirm elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound Species

Tandem Mass Spectrometry (MS/MS), also referred to as MS², involves multiple stages of mass analysis, typically including precursor ion selection, fragmentation, and product ion analysis nih.govmdpi.comnih.gov. This technique is fundamental for elucidating molecular structures by examining their fragmentation patterns. When applied to this compound, MS/MS enables the systematic breakdown of the molecule into smaller, characteristic fragments, providing structural information nih.govacdlabs.complos.orgresearchgate.net.

The process typically begins by selecting a specific ion of interest (the precursor ion), often the protonated or deprotonated molecule of this compound. This precursor ion is then subjected to fragmentation, commonly through Collision-Induced Dissociation (CID), where it collides with an inert gas, imparting energy and causing it to break apart at its weakest chemical bonds nih.govacdlabs.com. This process generates a spectrum of fragment ions (product ions), each carrying a specific m/z value nih.govacdlabs.com. The resulting pattern of fragment ions is unique to the molecular structure of this compound. For example, fragmentation might involve the cleavage of the bond connecting the phenyl ring to the guanine N(2) atom, or fragmentation within the phenyl ring or the guanine base itself nih.govacdlabs.complos.orgresearchgate.net. By analyzing these fragments, researchers can deduce atomic connectivity, identify functional groups, and confirm the precise structure of this compound and its potential adducts nih.govacdlabs.complos.orgresearchgate.net. This detailed fragmentation analysis is critical for distinguishing this compound from positional isomers or other structurally similar compounds bioanalysis-zone.comacdlabs.com.

Table 4: Illustrative MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
~242.1~165.177.0Guanine moiety
~242.1~118.1124.0Phenyl moiety fragment
~242.1~93.1149.0Phenyl cation
~242.1~133.1109.0Guanine fragment + NH₂

Note: These fragmentation pathways are illustrative and based on common fragmentation patterns for molecules with similar functional groups. Actual fragmentation can vary based on the ionization method, collision energy, and specific instrument parameters.

Compound List:

this compound

Molecular Interactions and Recognition Mechanisms of N 2 Phenylguanine

Formation and Biochemical Characterization of N(2)-Phenylguanine DNA/RNA Adducts

The formation of covalent adducts between chemical carcinogens and nucleic acids is a primary event in the initiation of cancer. This compound is a type of DNA adduct formed from the metabolic activation of aniline (B41778), a widely used industrial chemical.

The N2 position of guanine (B1146940) is a primary target for electrophilic attack by numerous carcinogens and their metabolites. nih.govnih.gov The formation of this compound adducts is initiated by the metabolic activation of aniline to an electrophilic intermediate. This process is analogous to the formation of other N2-guanine adducts, such as N2-(4-hydroxyphenyl)guanine, which is derived from the electrophilic metabolite of benzene, p-benzoquinone. nih.gov In the case of aniline, it is metabolized to N-phenylhydroxylamine, which can be further activated to a reactive nitrenium ion. This highly electrophilic species then readily attacks the nucleophilic N2 position of guanine residues in both DNA and RNA, forming a stable covalent bond.

While the primary focus is often on DNA adducts due to their direct role in mutagenesis, the formation of RNA adducts is also a significant consequence of exposure to carcinogens. The presence of analogous adducts in RNA can serve as a confirmation of the DNA damage caused by a particular agent. frontiersin.org The detection of RNA adducts structurally similar to DNA adducts provides supporting evidence for the bioactivation pathways leading to nucleic acid damage. frontiersin.org

The introduction of a bulky phenyl group at the N2 position of guanine profoundly impacts the structure and stability of the DNA double helix. The presence of such bulky adducts in the minor groove of DNA can cause significant conformational distortions. nih.gov Studies on other bulky N2-guanine adducts have demonstrated a decrease in the thermal stability of the DNA duplex. nih.gov This destabilization is attributed to the disruption of the normal Watson-Crick base pairing and the steric hindrance introduced by the bulky substituent.

The conformational changes induced by this compound adducts can have significant biological consequences. These structural alterations can impede the progression of DNA and RNA polymerases, leading to stalled replication and transcription. nih.govnih.gov Furthermore, the distortion of the DNA helix can affect the binding of proteins that recognize specific DNA sequences, thereby interfering with various cellular processes.

Adduct TypeEffect on DNA StabilityConformational ChangeReference
Bulky N2-Guanine AdductsDecreased thermal stabilityHelix distortion, altered groove dimensions nih.gov
Exocyclic Guanine AdductsReduced transition enthalpy and free energyAlterations in duplex structure nih.gov

Protein-N(2)-Phenylguanine Recognition Studies

The cellular response to DNA damage involves a complex network of proteins that recognize and repair DNA lesions. The recognition of this compound adducts by these proteins is crucial for maintaining genomic integrity.

DNA polymerases are key enzymes that encounter this compound adducts during DNA replication. The bulky nature of the phenyl group acts as a significant roadblock for these enzymes. Research on various N2-alkylguanine adducts has shown that the size of the adduct is a critical determinant of its effect on DNA polymerase activity. nih.gov While smaller adducts like N(2)-methylguanine may be bypassed with some decrease in fidelity, larger adducts, including those with ethyl or bulkier groups, can strongly block the progression of replicative polymerases. nih.gov This blockage is a form of enzymatic recognition, where the active site of the polymerase cannot accommodate the distorted template strand.

When bypass does occur, it is often associated with a high frequency of misincorporation, with dATP being preferentially inserted opposite the adducted guanine. nih.gov This indicates that the presence of the this compound adduct disrupts the normal templating instructions for the polymerase, leading to mutations.

DNA PolymeraseEffect of Bulky N2-Alkylguanine AdductsOutcomeReference
HIV-1 Reverse TranscriptaseStrong blockage by N(2)-ethylG and larger groupsDecreased catalytic efficiency, increased misincorporation nih.gov
Bacteriophage T7 Exonuclease(-)Strong blockage by N(2)-ethylG and larger groupsDecreased catalytic efficiency, increased misincorporation nih.gov

The primary mechanism for the repair of bulky DNA adducts like this compound is the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov The NER machinery recognizes distortions in the DNA double helix rather than specific chemical lesions. Given that this compound adducts cause significant structural perturbations, they are prime substrates for NER.

More specifically, studies on various bulky N2-deoxyguanosine adducts have highlighted the critical role of the Transcription-Coupled NER (TC-NER) pathway in their removal. nih.govnih.gov TC-NER is initiated when a transcribing RNA polymerase stalls at a DNA lesion on the template strand. The stalled polymerase acts as a damage signal, recruiting the core NER proteins to the site of the lesion. Key proteins involved in this process include CSA and CSB, which are specific to TC-NER, as well as the general NER factors such as XPA, XPC, and the helicases XPB and XPD (components of the TFIIH complex). The damaged strand is then incised on both sides of the adduct, and the resulting gap is filled in by DNA polymerase using the undamaged strand as a template.

While Base Excision Repair (BER) is another major DNA repair pathway, it is less likely to be the primary repair mechanism for bulky adducts like this compound. BER is typically initiated by DNA glycosylases that recognize and excise specific, non-bulky base modifications.

DNA Repair PathwayRole in Repair of Bulky N2-Guanine AdductsKey ProteinsReference
Nucleotide Excision Repair (NER)Primary repair mechanism for bulky, helix-distorting adductsXPA, XPC, TFIIH, ERCC1-XPF, XPG nih.govnih.gov
Transcription-Coupled NER (TC-NER)Crucial for the removal of transcription-blocking lesionsCSA, CSB, RNA Polymerase II nih.govnih.gov

The concept of specific "receptors" for this compound extends beyond the DNA repair machinery to include any protein that exhibits specific binding to this molecule or the adducted nucleoside. While dedicated cellular receptors for free this compound have not been identified, the interactions with DNA repair proteins provide a clear example of molecular recognition.

The binding of DNA repair proteins to DNA containing an this compound adduct is driven by the recognition of the structural anomaly it creates in the DNA helix. For instance, in the NER pathway, the initial damage sensing is thought to involve proteins like XPC-RAD23B, which detects the thermodynamic instability and conformational distortion of the DNA caused by the bulky adduct. Subsequent verification by other NER factors, such as XPA, ensures the specificity of the repair process.

The binding pocket of these repair proteins is designed to accommodate a distorted DNA structure, allowing for the stable association with the damaged site. The interaction is likely mediated by a combination of electrostatic interactions with the DNA backbone and specific contacts with the distorted base pairs surrounding the adduct. The bulky, hydrophobic nature of the phenyl group may also play a role in the specific recognition by certain protein domains.

Protein/ComplexBasis of RecognitionType of Interaction
XPC-RAD23B (NER)Recognizes helix distortion and thermodynamic instabilityShape-selective recognition of distorted DNA
RNA Polymerase II (TC-NER)Stalls at the site of the bulky adductPhysical impediment to translocation along the DNA template
DNA PolymerasesActive site cannot accommodate the adducted template baseSteric hindrance and altered template conformation

Impact of this compound on Replication and Transcription Fidelity at the Molecular Level

The presence of this compound (N(2)-PhG) within a DNA sequence introduces a bulky lesion that can significantly impede the processes of DNA replication and transcription. The phenyl group, attached to the exocyclic amine of guanine, resides in the minor groove of the DNA double helix, a critical region for interactions with DNA polymerases and RNA polymerases. This section explores the molecular mechanisms by which cells tolerate and process this type of DNA damage during replication and the consequences of such lesions for transcription.

Bypass Mechanisms of this compound Lesions by DNA Polymerases

Replicative DNA polymerases, responsible for the high-fidelity duplication of the genome, are generally blocked by bulky DNA adducts like N(2)-PhG. To prevent replication fork collapse and potential cell death, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases that can accommodate distorted DNA templates and synthesize past the lesion.

Several TLS polymerases are involved in bypassing N(2)-alkylguanine adducts, and their efficiency and fidelity can vary depending on the specific polymerase and the size of the adduct. While direct kinetic data for this compound is limited, studies on a range of N(2)-guanyl adducts of varying bulk provide significant insights into how this lesion would be processed. Human DNA polymerase κ (pol κ), a member of the Y-family of TLS polymerases, has been shown to be particularly adept at bypassing bulky adducts at the N(2) position of guanine.

Research has demonstrated that pol κ can efficiently and accurately incorporate the correct nucleotide, deoxycytidine triphosphate (dCTP), opposite bulky N(2)-guanine adducts. The catalytic efficiency (kcat/Km) of dCTP insertion by pol κ remains relatively high even as the size of the N(2) adduct increases. For instance, the efficiency of dCTP incorporation opposite N(2)-benzylguanine, an adduct with a similar aromatic nature to this compound, is comparable to that opposite an unmodified guanine. This suggests that pol κ's active site can accommodate the bulky phenyl group in the minor groove.

In contrast to pol κ, other TLS polymerases, such as human DNA polymerase η (pol η) and ι (pol ι), show different efficiencies and fidelities when encountering bulky N(2)-guanine adducts. For example, pol ι's polymerization is severely inhibited by bulky groups at the N(2) position of guanine. The efficiency of dCTP insertion by pol ι decreases significantly with increasing adduct size.

The bypass of N(2)-alkyl-dG adducts is not always error-free. While pol κ tends to perform error-free bypass, other polymerases may be more prone to misincorporation. For example, with some bulky adducts, an increased frequency of dTTP misinsertion opposite the modified guanine has been observed with pol ι.

The following table summarizes the steady-state kinetic parameters for dCTP incorporation by human DNA polymerase κ opposite various N(2)-guanine adducts of increasing size, providing a model for the potential bypass kinetics of this compound.

Template Guanine Adductkcat (min-1)Km (μM)kcat/Km (min-1μM-1)
Guanine (Unmodified)1.80.1413
N2-methyl-G2.10.1712
N2-ethyl-G1.70.1511
N2-isobutyl-G1.50.188.3
N2-benzyl-G1.30.1310

This table is based on data for human DNA polymerase κ and provides a comparative view of its efficiency in incorporating dCTP opposite N(2)-guanine adducts of varying sizes. The data for N(2)-benzyl-G is presented as a proxy for N(2)-phenyl-G due to structural similarity.

Transcription Blocking Properties of this compound Adducts

The presence of a bulky adduct such as this compound on the template DNA strand can pose a significant obstacle to the progression of RNA polymerase II (RNAPII), the enzyme responsible for transcribing protein-coding genes. oup.com When RNAPII encounters such a lesion, it often stalls, leading to a blockage of transcription. nih.gov This transcriptional arrest can have serious cellular consequences, including the downregulation of essential genes and the initiation of apoptosis.

The structural basis for RNAPII stalling at minor groove adducts involves steric clashes between the bulky lesion and critical components of the polymerase. researchgate.net As RNAPII translocates along the DNA, the adduct can interfere with the movement of the enzyme, preventing the proper positioning of the template strand within the active site. Specifically, bulky adducts in the minor groove can clash with the mobile trigger loop of RNAPII, a flexible element crucial for nucleotide incorporation and translocation, thereby physically impeding the forward movement of the polymerase. researchgate.net

Studies on various bulky N(2)-guanine adducts have consistently shown them to be potent blocks to transcription. oup.com The size and position of the adduct are critical determinants of the extent of transcriptional inhibition. Adducts larger than a methyl group at the N(2) position generally exhibit strong transcription-blocking properties. nih.gov

The cellular response to transcription-blocking lesions like this compound often involves the activation of the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov When RNAPII stalls at a lesion, it acts as a damage sensor, recruiting TC-NER-specific factors such as Cockayne syndrome A (CSA) and B (CSB) proteins. These factors, in turn, orchestrate the assembly of the NER machinery to remove the lesion and allow transcription to resume. nih.gov The prolonged stalling of RNAPII at the site of damage is a key signal for the initiation of this repair process. biorxiv.org

The following table summarizes the impact of various N(2)-guanine adducts on transcription, highlighting the general principle that bulky adducts are significant impediments to this fundamental cellular process.

N(2)-Guanine AdductObserved Effect on TranscriptionAssociated Cellular Response
N2-methylguanineMinimal to no transcription inhibitionLikely bypassed by RNAPII or repaired by other mechanisms
N2-ethylguanineRobust transcription blockingActivation of Transcription-Coupled NER
1,N2-ethenoguanineRobust transcription blockingActivation of Transcription-Coupled NER
Bulky polycyclic adducts (e.g., AAFG)Strong transcription blockingActivation of Transcription-Coupled NER

This table illustrates the transcription-blocking properties of different N(2)-guanine adducts. AAFG refers to 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene, a bulky adduct.

Computational and Theoretical Investigations of N 2 Phenylguanine

Quantum Chemical Studies of N(2)-Phenylguanine Reactivity and Electronic Structure

Quantum chemical studies offer a powerful lens through which to examine the intrinsic properties of this compound. By solving the equations of quantum mechanics, these methods can predict molecular properties, reaction energetics, and electronic distributions with high accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying systems like this compound. nih.gov DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs.

Researchers have employed DFT to investigate the reaction mechanisms involving guanine (B1146940) derivatives. For instance, calculations at the B3LYP/6-311+G(2d,p)//pBP/DN level of theory have been used to predict the stability of adducts formed between guanine and phenylnitrenium ions. nih.gov These studies show that all potential adducts are energetically favorable compared to the separated reactants, providing insight into the chemical reactivity of the guanine scaffold. nih.gov DFT is also used to calculate molecular-level descriptors such as orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites within the molecule. nih.gov

Furthermore, DFT studies can elucidate the binding characteristics of this compound derivatives with biological targets. By modeling the interactions between the ligand and a receptor, DFT can help to understand the nature of the binding, whether it is covalent or non-covalent, and how the electronic properties of the molecule influence its binding affinity. scielo.brscielo.br For example, investigations into the binding of 5-aminolevulinic acid to a graphene-phenyl-NH2 nanocarrier, a system with structural similarities to this compound, revealed that the binding is mainly covalent. scielo.br Such studies can also predict how the electronic properties and reactivity change in different environments, such as in the gas phase versus a solvent phase. scielo.br

Table 1: Key Applications of DFT in this compound Research

Application AreaKey Insights Provided by DFTExample DFT Functional/Basis Set
Reactivity and Reaction MechanismsPrediction of stable adducts, identification of reactive sites, and calculation of reaction energies. nih.govnih.govB3LYP/6-311+G(2d,p)
Electronic Structure AnalysisCalculation of molecular orbital energies (HOMO/LUMO), atomic charges, and electron density distribution. nih.govscielo.brB3LYP/6-311G
Ligand-Target InteractionsElucidation of binding modes and the nature of chemical bonds (covalent, non-covalent) with biological receptors. scielo.brNot Specified
Environmental EffectsAnalysis of changes in electronic properties and reactivity in different solvent environments. scielo.brNot Specified

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular properties. These methods, such as Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2), are valuable for investigating the tautomeric forms and pairing properties of guanine derivatives.

Studies on modified guanine bases, such as 8-hydroxyguanine and 8-oxo-guanine, have utilized ab initio molecular orbital methods to determine their intrinsic properties. nih.govrsc.org These calculations have revealed the most stable tautomeric forms and how modifications to the guanine structure alter the molecule's electrostatic potential. nih.govrsc.org For example, the addition of an oxygen atom at the 8-position of guanine was shown to significantly change the electrostatic character of the molecule, which has implications for its interaction with DNA polymerase. nih.gov

Ab initio calculations are also critical for understanding the mispairing potential of modified guanines. By calculating the stability of different base pairs, researchers can predict how a modification might lead to mutations during DNA replication. rsc.org For instance, DFT and SCF calculations have shown that the 6,8-diketo isomer of 8-oxo-G can form stable pairs with both cytosine and guanine, which could be responsible for GC → CG transversions. rsc.org The reaction pathways of thermal decomposition for related compounds like nitroguanidine have also been traced using ab initio methods, identifying competing reaction pathways and their transition states. pku.edu.cn

Molecular Dynamics (MD) Simulations of this compound in Diverse Biochemical Environments

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can reveal the conformational dynamics of this compound-modified nucleic acids and the intricate details of ligand-protein binding. researchgate.netnih.gov

The introduction of a bulky adduct like this compound into a nucleic acid can significantly alter its structure and dynamics. MD simulations are a powerful tool to explore these conformational changes at an atomic level. These simulations can track the fluctuations and rearrangements of the modified DNA or RNA, providing insights into how the lesion affects the helical structure and its flexibility. nih.gov

Computational approaches that combine MD simulations with experimental data from NMR, such as chemical shifts and residual dipolar couplings, can be used to determine the ensembles of conformations that a modified nucleic acid can adopt. researchgate.net This allows for a detailed characterization of the structural perturbations caused by the this compound adduct and how these changes might be recognized by cellular machinery, such as DNA repair enzymes.

MD simulations are extensively used to study the dynamics of how ligands, such as this compound analogs, bind to their protein targets. nih.gov These simulations can reveal the entire binding process, from the initial encounter of the ligand with the protein to the final stable binding pose in the active site. This provides a dynamic picture that complements the static information obtained from experimental structures.

By simulating the protein-ligand complex in a realistic aqueous environment, MD can capture the flexibility of both the protein and the ligand, showing how they adapt to each other upon binding. rsc.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can help to understand the mechanism of inhibition. researchgate.net Techniques like hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) can be used in conjunction with MD to probe changes in protein conformation and accessibility upon ligand binding. nih.gov

Molecular Docking and Binding Energy Calculations for this compound Interactions

Molecular docking and binding energy calculations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. These methods are crucial in structure-based drug design for identifying and optimizing potential inhibitors like this compound derivatives.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org For this compound derivatives, docking studies have been used to predict their binding mode to viral enzymes like Herpes Simplex Virus Thymidine (B127349) Kinase (HSV TK). nih.govox.ac.uk These studies help to rationalize the structure-activity relationships observed experimentally. nih.gov

Following docking, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. nih.govsemanticscholar.org These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with a solvation energy term. semanticscholar.org These calculations can be used to rank different this compound analogs based on their predicted binding affinity, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Table 2: Computational Methods for Studying this compound Interactions

Computational MethodPrimary ObjectiveKey Output/InformationExample Application
Molecular DockingPredict the binding pose and orientation of a ligand in a protein's active site. chemrxiv.org3D structure of the protein-ligand complex, docking score.Predicting the binding mode of this compound inhibitors to HSV Thymidine Kinase. ox.ac.uk
MM/PBSAEstimate the binding free energy of a ligand to a protein. nih.govsemanticscholar.orgΔGbind (binding free energy), contributions of different energy terms (van der Waals, electrostatic, solvation).Ranking potential this compound-based inhibitors by their binding affinity.
MM/GBSAEstimate the binding free energy, often computationally faster than MM/PBSA. nih.govsemanticscholar.orgΔGbind and its energetic components.High-throughput virtual screening of this compound analogs.
Quantitative Structure-Activity Relationship (QSAR)Develop mathematical models to correlate chemical structure with biological activity. nih.govPredictive equations based on molecular descriptors (hydrophobicity, electronics, size). nih.govCorrelating the inhibitory potency of N(2)-phenylguanines against HSV TK with their physicochemical properties. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Derivatives

Computational and theoretical investigations into this compound and its derivatives have been instrumental in elucidating the structural features crucial for their biological activity, particularly as inhibitors of viral enzymes. Through the application of Quantitative Structure-Activity Relationship (QSAR) models, researchers have been able to correlate the physicochemical properties of these compounds with their inhibitory potency, thereby guiding the rational design of more effective analogs.

A significant body of research has focused on the inhibition of Herpes Simplex Virus (HSV) thymidine kinases (TK), enzymes vital for the replication of the virus. Hansch-type QSAR analyses have been successfully developed to explain the inhibitory mechanism of this compound derivatives against both HSV-1 and HSV-2 thymidine kinases. nih.gov These studies have revealed that the inhibitory capacity is intricately linked to a combination of hydrophobic, electronic, and steric parameters of the substituents on the phenyl ring. nih.gov

Detailed computational studies have demonstrated that the nature and position of the substituent on the phenyl group of this compound are critical determinants of its inhibitory activity. For instance, derivatives bearing substituents at the meta and/or para positions exhibit a wide spectrum of potencies. nih.gov The QSAR models have shown a positive correlation between the inhibitory potency and the hydrophobicity (expressed as the π value) of substituents at the meta position. Conversely, a negative correlation is observed with the π values of para substituents, suggesting that bulky hydrophobic groups at this position are detrimental to activity. nih.gov

Furthermore, electronic effects, as quantified by the Hammett constant (σ) and the resonance parameter (R), play a significant role. A positive correlation has been established with the σ constants of meta substituents, indicating that electron-withdrawing groups at this position enhance the inhibitory activity. nih.gov Similarly, a positive correlation with the resonance parameter (R) of para substituents has been noted. nih.gov

One of the most potent inhibitors identified through these SAR studies is N(2)-[m-(trifluoromethyl)phenyl]guanine. nih.gov The trifluoromethyl group at the meta position is strongly electron-withdrawing and hydrophobic, consistent with the established QSAR models for high potency. This derivative has demonstrated powerful inhibition of both HSV-1 and HSV-2 thymidine kinases. nih.gov Interestingly, many this compound derivatives show greater potency against the type 2 thymidine kinase, a selectivity that can be exploited in drug design. researchgate.net

Computational docking and molecular graphics analyses have provided a structural basis for these SAR findings. These studies have revealed a key difference in the active sites of HSV-1 TK and HSV-2 TK that accounts for the observed variations in inhibitor potency. Specifically, the presence of an isoleucine residue (Ile97) in HSV-1 TK, as opposed to a leucine residue (Leu97) in HSV-2 TK near the meta position of the bound phenyl ring, introduces a steric effect that influences the activity of meta-substituted derivatives. nih.gov

The following interactive table summarizes the key structure-activity relationships for this compound derivatives as inhibitors of HSV thymidine kinase, based on the findings from computational studies.

Phenyl Ring SubstituentPositionPhysicochemical PropertiesPredicted Inhibitory Potency
-H (Unsubstituted)-BaselineModerate
-CF₃metaHigh hydrophobicity, Strong electron-withdrawingHigh
-ClmetaModerate hydrophobicity, Electron-withdrawingHigh
-CH₃metaModerate hydrophobicity, Electron-donatingModerate to Low
-OCH₃paraModerate hydrophobicity, Electron-donating (resonance)Low
-NO₂metaLow hydrophobicity, Strong electron-withdrawingHigh
-C(CH₃)₃paraHigh hydrophobicityLow

Analytical Method Development for N 2 Phenylguanine and Its Metabolites in Research

Chromatographic Separation Techniques for N(2)-Phenylguanine Species

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture, making it indispensable for the analysis of this compound and its metabolites. The selection of a chromatographic method is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for various separation modes, including reversed-phase, normal-phase, and ion-exchange chromatography, to achieve optimal resolution.

For compounds structurally similar to this compound, such as phenylalanine and other amino acid derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Gradient elution, where the composition of the mobile phase is altered during the analysis, is often employed to effectively separate compounds with a wide range of polarities. rsc.orgnih.gov

Key parameters in developing an HPLC method for this compound would include the selection of the column, the composition of the mobile phase (including pH and organic modifiers like acetonitrile (B52724) or methanol), and the detection method, which is commonly UV-Vis spectrophotometry at a wavelength where the analyte exhibits maximum absorbance. researchgate.nethelixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenyl-Guanine Related Compounds

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) To elute compounds with varying polarities.
Flow Rate 0.5 - 1.5 mL/min To ensure optimal separation and peak shape.
Detection UV-Vis at ~254 nm or ~280 nm Quantification based on light absorbance.

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |

This table presents typical starting conditions for method development based on analyses of structurally related compounds.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Since this compound and its metabolites are generally non-volatile, a crucial derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis.

Derivatization typically involves converting polar functional groups, such as amines and hydroxyls, into less polar, more volatile esters or silyl (B83357) ethers. For instance, in the analysis of phenylalanine, a two-step derivatization process involving benzoyl chloride and pentafluorobenzyl alcohol has been used to derivatize the amine and carboxylic acid groups, respectively. nih.gov A similar strategy could be adapted for this compound.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The choice of the stationary phase in the column is critical for achieving the desired separation. Detection is often performed using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). nih.gov

Table 2: General Steps for GC Analysis of Non-Volatile Compounds like this compound

Step Description Example Reagents
1. Extraction Isolation of the analyte from the biological matrix. Liquid-liquid extraction or solid-phase extraction.
2. Derivatization Chemical modification to increase volatility. Silylation agents (e.g., BSTFA) or acylation agents.
3. GC Separation Separation of derivatives in a capillary column. Column with a nonpolar or medium-polarity stationary phase.

| 4. Detection | Detection and quantification of the separated derivatives. | Mass Spectrometry (MS) for identification and quantification. |

Advanced Detection and Quantification Methods for this compound Adducts in Biological Matrices

Detecting this compound adducts, particularly those formed with DNA, in biological samples presents a significant analytical challenge due to their extremely low concentrations. This necessitates the use of highly sensitive and specific detection methods.

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. promega.com The high specificity of the antibody-antigen interaction allows for the detection of target molecules in complex mixtures with minimal sample cleanup.

The development of an immunoassay for this compound would involve producing monoclonal or polyclonal antibodies that specifically recognize this molecule. Research on the production of monoclonal antibodies for N7-phenylguanine provides a relevant framework. nih.gov In that study, a molecule structurally similar to N7-phenylguanine was conjugated to a carrier protein to immunize mice and generate antibody-producing hybridoma cells. nih.gov The resulting antibodies showed high affinity for N7-phenylguanine, with lower affinity for other isomers like N2- and O6-phenylguanine. nih.gov

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for such analyses. nih.gov In this setup, this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method can achieve very low detection limits, potentially in the picogram range. nih.gov

Table 3: Comparison of Detection Limits for Phenylguanine Analysis Methods

Analytical Method Reported Detection Limit (for N7-phenylguanine) Reference
Competitive ELISA (Colorimetric) ~20 pg nih.gov
Competitive ELISA (Fluorescent) ~10 pg nih.gov
High-Pressure Liquid Chromatography (HPLC) 1 ng nih.gov

| Gas Chromatography/Mass Spectrometry (GC/MS) | 10 ng | nih.gov |

The 32P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10^9 to 10^10 normal nucleotides. springernature.comnih.gov This makes it particularly well-suited for studying the genotoxicity of compounds like this compound that may form DNA adducts at very low levels. The assay does not require prior knowledge of the adduct's structure. researchgate.net

The procedure involves several key steps: springernature.comnih.gov

DNA Digestion: DNA isolated from a biological sample is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The DNA adducts are enriched relative to the normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction. nih.gov

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The 32P-labeled adducts are separated from the excess labeled normal nucleotides using techniques such as thin-layer chromatography (TLC) or HPLC.

Detection and Quantification: The separated adducts are detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging.

The 32P-postlabeling assay is a powerful tool for screening for the presence of a wide variety of DNA adducts and has broad applications in toxicology and cancer research. nih.govyoutube.com

Future Directions and Emerging Research Avenues for N 2 Phenylguanine Studies

Design and Synthesis of Novel N(2)-Phenylguanine Analogs as Mechanistic Probes

A significant area of ongoing research involves the rational design and synthesis of novel this compound analogs. The primary goal is to create chemical probes that can specifically interact with biological targets, thereby facilitating detailed mechanistic studies. By systematically modifying the this compound scaffold, researchers aim to enhance selectivity, potency, and introduce reporter functionalities (e.g., fluorescent tags, affinity labels) that allow for precise tracking and interrogation of biological processes.

For instance, studies have explored the synthesis of various this compound derivatives, such as 9-(4-Hydroxybutyl)-N(2)-Phenylguanine (HBPG), to investigate their potential biological activities, including antiviral and immunomodulatory effects ontosight.ai. The structural modifications in these analogs are crucial for understanding structure-activity relationships (SAR) and for developing compounds that can serve as precise tools to dissect complex biological pathways. Research in this domain often involves iterative cycles of synthesis, characterization, and biological evaluation, aiming to tailor analogs for specific mechanistic investigations, such as probing enzyme inhibition or receptor binding asm.orgnih.gov.

Table 7.1.1: Examples of this compound Analogs and Their Potential Applications as Probes

Analog Name / AbbreviationKey Structural ModificationPotential Application as Mechanistic ProbeReference
9-(4-Hydroxybutyl)-N(2)-Phenylguanine (HBPG)Hydroxybutyl group at N9 positionInvestigating antiviral/immunomodulatory mechanisms ontosight.aiasm.org
N(2)-[m-(trifluoromethyl)phenyl]guanineTrifluoromethyl substituent on phenyl ringStudying enzyme inhibition (e.g., HSV thymidine (B127349) kinase) nih.gov
This compound derivatives with varied phenyl ring substituentsMeta and/or para substituents on phenyl ringElucidating structure-activity relationships for enzyme inhibition nih.gov

Interdisciplinary Approaches in this compound Research: Bridging Chemical Biology and Biophysics

The advancement of this compound research is increasingly reliant on interdisciplinary strategies that integrate chemical biology and biophysics. Chemical biology provides the tools and methodologies to synthesize and manipulate molecules, while biophysics offers the experimental techniques to study their interactions with biological systems at a fundamental level. This synergy is essential for understanding how this compound and its derivatives function within complex cellular environments.

Researchers are employing biophysical techniques such as spectroscopy (e.g., NMR, UV-Vis, fluorescence), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) to characterize the binding kinetics, thermodynamics, and structural changes associated with this compound interactions with biomolecules like enzymes and nucleic acids ontosight.aisemanticscholar.orgnih.gov. For example, understanding the binding mode of this compound derivatives to herpes simplex virus type 1 thymidine kinase (HSV1 TK) involves both computational modeling and experimental biophysical validation semanticscholar.orgnih.gov. Furthermore, chemical biology approaches are vital for developing fluorescently labeled analogs or affinity probes that can be used in advanced imaging or pull-down assays to map molecular interactions and cellular localization nih.gov. The integration of these fields allows for a comprehensive understanding of molecular mechanisms, moving beyond simple biochemical assays to detailed physical and chemical characterization of molecular events leeds.ac.ukforth.grresearchgate.net.

Advanced Computational Modeling for Complex this compound Systems

Computational modeling and simulation are becoming indispensable tools for unraveling the complex behaviors of this compound and its interactions within biological systems. These methods enable researchers to predict molecular structures, explore reaction pathways, simulate binding events, and analyze large datasets, thereby guiding experimental design and accelerating discovery.

Advanced computational techniques, including molecular dynamics (MD) simulations, quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT), and quantitative structure-activity relationship (QSAR) modeling, are being applied to study this compound systems semanticscholar.orgnih.govunl.edustarfishmedical.comazolifesciences.compaanduvapplications.comdtic.mil. For instance, DFT calculations can provide insights into the electronic properties and bonding of this compound, while MD simulations can reveal dynamic conformational changes and interaction patterns with target proteins or nucleic acids semanticscholar.orgunl.edu. QSAR models, developed from experimental data, are instrumental in predicting the activity of new this compound derivatives and in screening virtual libraries for promising candidates nih.govdtic.milmdpi.com. The application of these computational strategies aids in understanding binding modes, predicting efficacy, and identifying key structural features responsible for biological activity, thereby streamlining the development of novel analogs nih.govstarfishmedical.commdpi.com.

Elucidation of Broader Biological Consequences of this compound at the Molecular Level

Beyond its established roles, there is a growing interest in elucidating the broader biological consequences of this compound at the molecular level. This involves investigating its impact on cellular pathways, gene expression, protein function, and other fundamental biological processes that may not have been immediately apparent from initial studies.

Research is directed towards understanding how modifications to the guanine (B1146940) structure, such as the introduction of a phenyl group at the N(2) position, influence cellular signaling, DNA/RNA metabolism, or protein-protein interactions ontosight.aiasm.orgnih.gov. For example, while this compound derivatives have been studied for their antiviral properties, particularly as inhibitors of viral thymidine kinases asm.orgnih.govnih.gov, future research may explore their effects on host cell machinery or other viral targets. Understanding these broader molecular consequences requires a systems biology approach, potentially integrating transcriptomics, proteomics, and metabolomics data with detailed molecular studies. This comprehensive approach aims to map the downstream effects of this compound, providing a more complete picture of its biological footprint and potential therapeutic or toxicological implications leeds.ac.ukunl.edunih.gov.

Compound List:

this compound

9-(4-Hydroxybutyl)-N(2)-Phenylguanine (HBPG)

N(2)-[m-(trifluoromethyl)phenyl]guanine

Guanine

Deoxythymidine

Ganciclovir

Acyclovir

Adenosine

Formycin

2-Aminopurine (2AP)

Thieno[3,4-d]-6-aminopyrimidine (thA)

Q & A

Q. What strategies mitigate batch-to-batch variability in antibody production for this compound detection?

  • Answer : Implement quality control protocols:
  • Hybridoma Stability : Regularly reclone cells to prevent drift.
  • Affinity Testing : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for each batch.
  • Cross-Reactivity Panels : Test against structurally related adducts (e.g., O6-Phenylguanine) to ensure specificity .

Methodological Frameworks

  • Experimental Design : Align with the PICO framework (Population: biological samples; Intervention: detection method; Comparison: alternative techniques; Outcome: sensitivity/specificity) .
  • Data Analysis : Use tools like SPSS or R for multivariate regression to account for confounding variables (e.g., sample pH, storage conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.